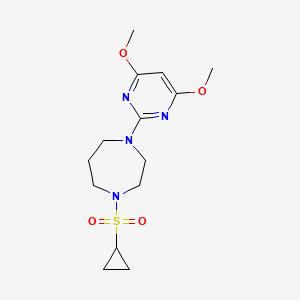

![molecular formula C17H19N7 B6439178 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine CAS No. 2549016-80-8](/img/structure/B6439178.png)

3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine is a heterocyclic compound with a molecular formula of C14H17N5. It is a member of the pyrazolopyridazine family, which has been studied for its potential applications in various scientific fields. Pyrazolopyridazines are compounds that contain nitrogen and oxygen atoms in a five-membered ring, along with a pyrazole moiety. These compounds have been explored for their potential medicinal, biological, and pharmacological activities.

作用机制

Target of Action

Similar compounds have been found to target copper complexes . These complexes play a crucial role in various biochemical reactions, including the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes .

Mode of Action

The compound interacts with its targets by forming complexes. In the case of copper complexes, the compound forms a unique trinuclear structure . This interaction results in changes in the targets, leading to the catalytic activity observed.

Biochemical Pathways

The compound affects the biochemical pathways involved in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes . The downstream effects of these pathways include the production of nitriles and aldehydes, which are important in various chemical reactions and industrial processes.

Pharmacokinetics

The compound’s high catalytic activity suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include the production of nitriles and aldehydes through the ammoxidation of alcohols and the aerobic oxidation of alcohols . These products can be readily separated from the catalytic system by extraction .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the type of solvent used can contribute to the interaction and dilution of reactants . Additionally, the type of metal ion, anion in the metal salt, and ratios of ligands and metal salts can impact the formation of complexes .

实验室实验的优点和局限性

The use of 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine in laboratory experiments has several advantages. It is a relatively stable compound and can be synthesized in a straightforward manner. Additionally, it has a low toxicity profile and is well tolerated in laboratory animals. However, its use in laboratory experiments is limited by its relatively low solubility in aqueous solutions.

未来方向

Future research on 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine should focus on further exploring its potential medicinal, biological, and pharmacological activities. Additional studies should also be conducted to further elucidate its mechanism of action and its potential side effects. Additionally, further research should be conducted to explore its potential as an inhibitor of the enzyme acetylcholinesterase and its potential applications in the treatment of neurological disorders. Finally, future studies should focus on improving its solubility in aqueous solutions in order to facilitate its use in laboratory experiments.

合成方法

The synthesis of 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine has been reported in several studies. The most common method involves the condensation of 4-methylpiperazine with 3-pyridylacetic acid in the presence of a base, such as potassium carbonate. The reaction is then followed by the condensation of the resulting product with 3-methyl-1H-pyrazole-4-carboxylic acid in the presence of a base, such as sodium hydroxide. The final product is then purified by recrystallization.

科学研究应用

3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine has been studied for its potential applications in various scientific fields. It has been explored for its potential medicinal, biological, and pharmacological activities. In particular, it has been studied for its potential anti-cancer, anti-inflammatory, and anti-bacterial activities. It has also been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine.

属性

IUPAC Name |

3-pyrazol-1-yl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7/c1-3-15(13-18-6-1)14-22-9-11-23(12-10-22)16-4-5-17(21-20-16)24-8-2-7-19-24/h1-8,13H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWENSDSMYKHWOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CN=CC=C2)C3=NN=C(C=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B6439096.png)

![6-chloro-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline](/img/structure/B6439109.png)

![9-methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-9H-purine](/img/structure/B6439121.png)

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6439125.png)

![4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6439129.png)

![N,N-dimethyl-2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6439144.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6439158.png)

![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6439183.png)

![5-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6439187.png)

![1-(cyclopropanesulfonyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine](/img/structure/B6439197.png)

![2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6439202.png)

![4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6439207.png)

![3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6439214.png)